![molecular formula C9H9NO B3086887 5-methyl-1H-indol-6-ol CAS No. 1167056-18-9](/img/structure/B3086887.png)
5-methyl-1H-indol-6-ol
Overview
Description
5-methyl-1H-indol-6-ol, also known as 5-Indolol, is a chemical compound with the molecular formula C8H7NO . It is an indole derivative, which are aromatic heterocyclic compounds that have a wide variety of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of indole derivatives, such as 5-methyl-1H-indol-6-ol, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-indol-6-ol consists of a benzene ring fused to a pyrrole ring, forming an indole nucleus . The molecule has a molecular weight of 133.147 Da and a monoisotopic mass of 133.052765 Da .Chemical Reactions Analysis
Indole derivatives, including 5-methyl-1H-indol-6-ol, can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization . They can also undergo reactions under catalyst- and solvent-free conditions .Physical And Chemical Properties Analysis
5-methyl-1H-indol-6-ol is a crystalline compound . It has a molecular weight of 133.147 Da and a monoisotopic mass of 133.052765 Da .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as 5-methyl-1H-indol-6-ol, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been shown to exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Potential
Indole derivatives have been found to possess anticancer properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in cancer treatment.
Antioxidant Properties
Indole derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of various bacterial infections.
Antidiabetic Potential
Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of malaria.
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Mechanism of Action
Target of Action
5-Methyl-1H-indol-6-ol, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Biochemical Pathways
Indole derivatives, including 5-Methyl-1H-indol-6-ol, can affect various biochemical pathways. Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
5-methyl-1H-indol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-10-8(7)5-9(6)11/h2-5,10-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKFEHJKYITSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314264 | |
Record name | 5-Methyl-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-indol-6-ol | |
CAS RN |
1167056-18-9 | |
Record name | 5-Methyl-1H-indol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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